4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one

Structural Elucidation Isomer Differentiation Fragment-Based Drug Design

The compound 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one (CAS 1384430-23-2; molecular formula C10H8O4; molecular weight 192.17 g/mol) is a fused tricyclic heterocycle belonging to the furobenzodioxinone class, systematically named 2,3-dihydrofuro[2,3-g][1,4]benzodioxin-8-one. It is predominantly supplied as a research chemical with a minimum purity specification of 95%.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
Cat. No. B13320857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C(=O)COC3=C2
InChIInChI=1S/C10H8O4/c11-7-5-14-8-4-10-9(3-6(7)8)12-1-2-13-10/h3-4H,1-2,5H2
InChIKeyREBFJBQECGTBBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one: Core Scaffold and Structural Identity for Procurement


The compound 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one (CAS 1384430-23-2; molecular formula C10H8O4; molecular weight 192.17 g/mol) is a fused tricyclic heterocycle belonging to the furobenzodioxinone class, systematically named 2,3-dihydrofuro[2,3-g][1,4]benzodioxin-8-one [1]. It is predominantly supplied as a research chemical with a minimum purity specification of 95% [2]. The compound is recognized as a specified impurity (Impurity 13) in the manufacturing process of the antihypertensive drug Olmesartan Medoxomil, making it essential as a reference standard in pharmaceutical quality control and analytical method validation [3]. Its rigid, oxygen-rich tricyclic core distinguishes it from monocyclic benzodioxoles or simple benzofurans, offering unique spatial and electronic properties for fragment-based drug discovery and scaffold-hopping campaigns.

Why Generic Substitution Fails for 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one in Critical Research Applications


Generic substitution of 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one is non-trivial due to the precise regiochemistry of its ketone functionality on the furobenzodioxin scaffold. Close structural isomers—such as 3,10,13-trioxatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one (CAS not assigned; EN300-103923)—share the identical molecular formula (C10H8O4) and mass (192.17 Da) but position the ketone at C5 rather than C6, yielding distinct chromatographic retention times and differing biological target engagement [1][2]. In the context of Olmesartan impurity profiling, regulatory pharmacopoeias mandate the use of the exact specified impurity rather than an isomer, as even subtle differences in ring fusion or carbonyl placement alter the UV absorption spectrum, MS/MS fragmentation pattern, and potential genotoxic liability . For fragment-based drug discovery programs exploring the PAR4 antagonist chemotype, the 8-one substitution serves as a critical hydrogen bond acceptor vector; replacement with a des-keto analog or a regioisomeric ketone fundamentally changes the pharmacophoric geometry and the structure-activity relationship (SAR) profile established in the lead series [3].

Quantitative Differentiators for 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one: Comparator-Backed Procurement Evidence


Regiochemical Identity: Ketone Position Differentiates Isomers with Identical Formula and Mass

The compound 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one features the carbonyl group at position 6 (8-one in the alternative benzofuran nomenclature), whereas its closest available isomer, 3,10,13-trioxatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one (EN300-103923), carries the ketone at position 5 [1][2]. Both compounds share the identical molecular formula (C10H8O4) and monoisotopic mass (192.0423 Da), rendering them indistinguishable by low-resolution mass spectrometry. The InChIKey for the target compound is REBFJBQECGTBBL-UHFFFAOYSA-N, which is distinct from that of the 5-one isomer [1]. This regioisomeric difference results in divergent 13C NMR carbonyl chemical shifts (experimentally distinguishable) and differential hydrogen-bonding geometries critical for target engagement in fragment-based drug discovery [3].

Structural Elucidation Isomer Differentiation Fragment-Based Drug Design

Computed Physicochemical Profile: Lipophilicity and Polar Surface Area as Selectivity Filters

The compound's computed XLogP3 value of 1.2 places it in the optimal lipophilicity range for fragment hits (typically LogP 1–3), while its topological polar surface area (TPSA) of 44.8 Ų indicates moderate polarity and favorable membrane permeability potential [1]. In comparison, monocyclic benzodioxole fragments such as piperonal (CAS 120-57-0; XLogP3 approximately 1.0; TPSA approximately 35.5 Ų) offer lower polar surface area with fewer hydrogen bond acceptor sites, while the regioisomeric lactone furo[3,4-g]-1,4-benzodioxin-6,8-dione (CAS 4442-57-3) has a much higher TPSA due to its two carbonyl groups, biasing it toward aqueous solubility at the expense of passive permeability [2]. The target compound's balanced LogP/TPSA ratio, zero hydrogen bond donors, and zero rotatable bonds confer a favorable ligand efficiency profile for fragment-based screening campaigns targeting hydrophobic binding pockets with precise hydrogen bond acceptor requirements [3].

In Silico ADME Drug-Likeness Fragment Library Design

Pharmaceutical Impurity Reference Standard: Specified Impurity of Olmesartan Medoxomil

4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one is designated as Olmesartan Impurity 13 (CAS 1384430-23-2) in the manufacturing process of Olmesartan Medoxomil, an angiotensin II receptor antagonist used globally for hypertension treatment [1]. Pharmacopoeial monographs specify that the total impurity content in Olmesartan Medoxomil drug substance must not exceed 0.8% w/w, with any unspecified individual impurity limited to ≤0.10% w/w . This compound is therefore required as a certified reference standard for HPLC method validation, system suitability testing, and batch release analysis. In contrast, the structurally related Olmesartan Impurity 10 (CAS 4437-70-1) and the olefinic impurity RNH-6373 are distinct process-related impurities with different retention characteristics, and they cannot serve as surrogates for Impurity 13 in validated analytical procedures [2]. Procurement of the exact impurity standard (≥95% purity) is mandatory for ANDA filing and GMP-compliant quality control [1].

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Scaffold Relevance to PAR4 Antagonist Program: Privileged Core for Antiplatelet Lead Optimization

The 2,3-dihydro[1,4]dioxino[2,3-g]benzofuran scaffold, of which this compound is the 8-one (6-one) functionalized derivative, has been validated as a novel chemotype for protease-activated receptor 4 (PAR4) antagonism [1]. In the lead optimization study by Chen et al. (2024), isomers 36 and 37 bearing phenoxymethylene substitution on the dioxine ring achieved potent in vitro antiplatelet activity (IC50 = 26.13 nM for 36 and 14.26 nM for 37) with significantly improved human liver microsome stability (T1/2 = 97.6 min for 36 vs. 11.1 min for the clinical candidate BMS-986120) and favorable oral pharmacokinetics in mice (T1/2 = 7.32 h; F = 45.11%) [1]. The 8-one (6-one) core serves as the essential hydrogen bond acceptor anchor, and any substitution of this compound for a des-keto analog or a regioisomeric ketone would be expected to alter the IC50 by orders of magnitude based on established SAR trends at this position in the benzofuran PAR4 antagonist series [2]. The compound therefore represents a strategic building block for medicinal chemistry teams pursuing PAR4 antagonist optimization.

PAR4 Antagonist Antiplatelet Thrombosis Scaffold Hopping

Optimal Procurement and Use Cases for 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one


Pharmaceutical Reference Standard for Olmesartan Medoxomil Impurity Profiling

QC laboratories and CROs performing Olmesartan Medoxomil batch release testing should procure this compound as the certified Impurity 13 reference standard. Its ≥95% purity specification (as listed by AKSci and Enamine) meets the requirements for HPLC system suitability and relative retention time (RRT) marker identification [1]. Quantification of this impurity in drug substance lots is mandated by EMA and Ph. Eur. monographs, with a total impurity acceptance threshold of ≤0.8% w/w; the compound must be used to spike method validation samples and establish limit of quantitation (LOQ) parameters . A structurally distinct impurity standard (e.g., Impurity 10) cannot substitute, as validated methods rely on the exact retention behavior and UV spectral characteristics of Impurity 13 .

Fragment Library Expansion for Protease-Activated Receptor 4 (PAR4) Drug Discovery

Medicinal chemistry teams pursuing antithrombotic agents with reduced bleeding risk should incorporate this compound as a privileged fragment for PAR4 antagonist screening. The 2,3-dihydrofuro[2,3-g][1,4]benzodioxin-8-one core has been demonstrated by Chen et al. (2024) to support potent antiplatelet activity (lead compound IC50 = 14.26 nM) when elaborated with appropriate substituents [2]. The compound's favorable computed Lipinski parameters (LogP = 1.2; TPSA = 44.8 Ų; zero HBDs; zero rotatable bonds) position it as an ideal fragment hit for structure-based design campaigns focused on the PAR4 orthosteric site [3]. Its single ketone hydrogen bond acceptor differentiates it from more polar or more flexible benzodioxole alternatives, enabling cleaner SAR interpretation during hit-to-lead optimization [3].

Chemical Biology Probe Synthesis for Oxidative Stress and Redox Pathway Studies

The α,β-unsaturated ketone moiety embedded within the benzofuran-8-one system of this compound may serve as a thiol-reactive electrophilic warhead for covalent probe design targeting cysteine residues in redox-sensitive proteins (e.g., KEAP1, peroxiredoxins). The compound's moderate electrophilicity—as inferred from its computed properties and the presence of a conjugated enone system—positions it between highly reactive maleimides and inert saturated ketones, offering a tunable reactivity profile for target engagement studies [3]. Its structural rigidity (zero rotatable bonds) and absence of hydrogen bond donors minimize non-specific binding, a critical advantage over flexible electrophilic fragments that generate noisy target-engagement profiles in chemoproteomics experiments [3].

Quote Request

Request a Quote for 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.